molecular formula C8H10N4 B2932618 C1Ccnc2=C(C#N)C(C)=NN21 CAS No. 115931-35-6

C1Ccnc2=C(C#N)C(C)=NN21

货号 B2932618
CAS 编号: 115931-35-6
分子量: 162.196
InChI 键: MJJWVOWKUGQVIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C1Ccnc2=C(C#N)C(C)=NN21 is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and drug discovery.

科学研究应用

C1Ccnc2=C(C#N)C(C)=NN21 has shown promising results in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several kinases, including CDK1, CDK2, CDK5, and GSK3β. Moreover, it has also shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been reported to exhibit potent anti-inflammatory and antioxidant activities.

作用机制

The mechanism of action of C1Ccnc2=C(C#N)C(C)=NN21 involves the inhibition of various kinases, including CDK1, CDK2, CDK5, and GSK3β. This inhibition leads to the downregulation of various oncogenes and upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell proliferation. Moreover, it also leads to the inhibition of tau protein phosphorylation, which is a hallmark of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in various studies. It has been reported to exhibit potent anti-inflammatory and antioxidant activities, which can help in the treatment of various inflammatory diseases. Moreover, it has also shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

实验室实验的优点和局限性

C1Ccnc2=C(C#N)C(C)=NN21 has several advantages and limitations for lab experiments. One of the major advantages is its potent inhibitory activity against various kinases, which makes it an attractive candidate for drug discovery. However, one of the major limitations is its low solubility, which can lead to difficulties in its formulation and administration.

未来方向

There are several future directions for the research on C1Ccnc2=C(C#N)C(C)=NN21. One of the major future directions is the development of more potent and selective inhibitors of CDK1, CDK2, CDK5, and GSK3β. Moreover, further studies are required to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of other diseases. Additionally, more research is required to overcome the limitations of this compound, such as its low solubility, which can hinder its development as a drug candidate.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and exhibits potent anti-inflammatory and antioxidant activities. However, further research is required to elucidate its exact mechanism of action and overcome its limitations, such as its low solubility.

合成方法

C1Ccnc2=C(C#N)C(C)=NN21 can be synthesized via a multistep reaction that involves the condensation of 2-cyanoacetamide with 6-chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazine, followed by cyclization with hydrazine hydrate. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and mass spectrometry.

属性

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-7(5-9)8-10-3-2-4-12(8)11-6/h10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJWVOWKUGQVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。